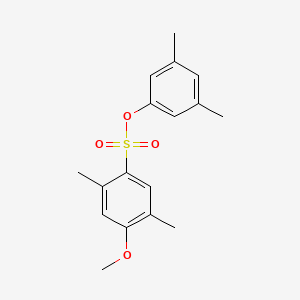

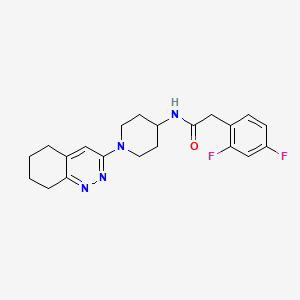

![molecular formula C13H16ClNO B3003329 1-[3-(氯甲基)苯甲酰基]哌啶 CAS No. 148583-64-6](/img/structure/B3003329.png)

1-[3-(氯甲基)苯甲酰基]哌啶

描述

The compound "1-[3-(Chloromethyl)benzoyl]piperidine" is a chemical structure that is of interest due to its potential applications in pharmacology and medicinal chemistry. It is related to various piperidine derivatives that have been synthesized and studied for their biological activities, including anti-acetylcholinesterase inhibitors, antimicrobial agents, and immunomodulators .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the treatment of substituted benzyl chlorides with piperidine followed by various functionalization reactions. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by N-sulfonation with sulfonyl chlorides . The first synthesis of 1-benzyl-4-(chloromethyl)piperidine, a closely related compound, was described as a building block for potential pharmaceuticals . These synthetic routes provide insights into how "1-[3-(Chloromethyl)benzoyl]piperidine" could be synthesized, potentially involving a chloromethylation step followed by benzoylation of a piperidine precursor.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined, showing that the piperidine ring adopts a chair conformation, which is a common feature for piperidine derivatives . The geometry around the sulfur atom in sulfonyl derivatives is typically distorted from a regular tetrahedron . These structural features are important for the binding and activity of the compounds.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their biological activity. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . The nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity of the synthesized compounds . These reactions are indicative of the reactivity of the chloromethyl and benzoyl groups in "1-[3-(Chloromethyl)benzoyl]piperidine."

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of a chloro group in position 4 of the benzoyl moiety and an amino group para to the piperidine nucleus is essential for immunomodulatory activity . The basicity of the nitrogen atom in the piperidine ring plays a significant role in the activity of anti-acetylcholinesterase inhibitors . The crystallographic data of related compounds provide information on the conformation and geometry of the piperidine ring, which affects the physical properties such as solubility and stability .

科学研究应用

抗乙酰胆碱酯酶活性

与 1-[3-(氯甲基)苯甲酰基]哌啶密切相关的 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物已被合成并评估其抗乙酰胆碱酯酶 (anti-AChE) 活性。用庞大的部分取代苯甲酰胺并在苯甲酰胺的氮原子处引入烷基或苯基基团会显着增强这种活性。这些衍生物已显示出对乙酰胆碱酯酶的有效抑制作用,其中一种衍生物对 AChE 的亲和力比对 BuChE 高 18,000 倍。这表明在开发治疗痴呆等疾病的治疗方法中具有潜在应用 (Sugimoto 等,1990) 和 (Sugimoto 等,1992)。

合成和化学

化合物 1-[3-(氯甲基)苯甲酰基]哌啶和相关的哌啶衍生物已用于各种合成化学应用中。这些包括合成 1-苄基-4-氯甲基哌啶,它是潜在药物的构建基块 (Rodríguez-Franco & Fernández-Bachiller, 2002)。此外,还研究了离子硫醇加成到炔酮的立体化学,其中哌啶衍生物起催化作用,揭示了化学反应机理 (Omar & Basyouni, 1974)。

药理学应用

已研究相关哌啶衍生物的药理特性,特别是作为各种生化途径中的潜在抑制剂。例如,研究重点关注它们作为血清素受体激动剂的作用,突出了它们在治疗与神经递质失调相关的疾病中的潜力 (Sonda 等,2003) 和 (Sonda 等,2004)。

属性

IUPAC Name |

[3-(chloromethyl)phenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLNHFVIUOMFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC(=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

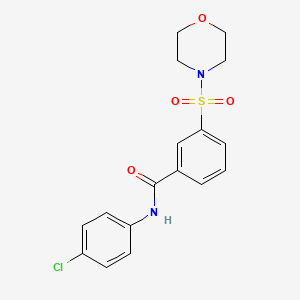

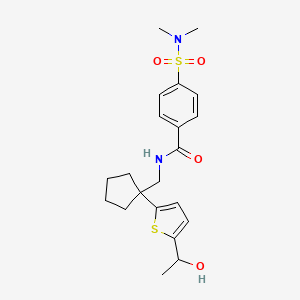

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)

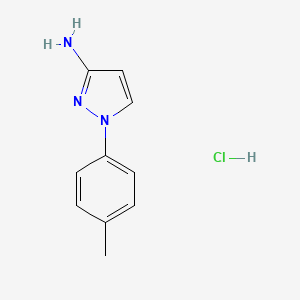

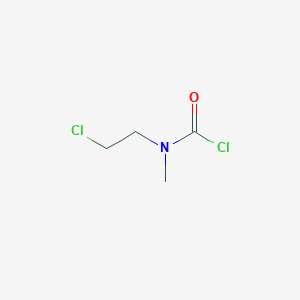

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B3003256.png)

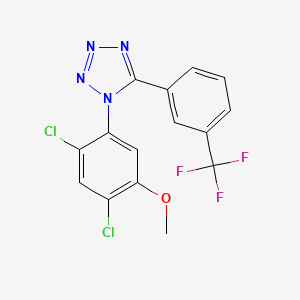

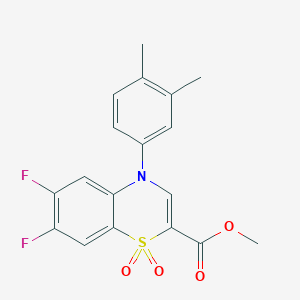

![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)

![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B3003268.png)

![N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3003269.png)